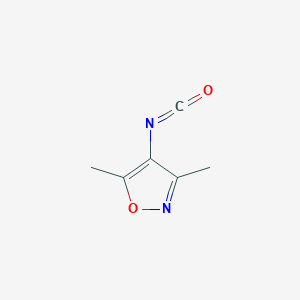

3,5-Dimethylisoxazol-4-yl isocyanate

Description

Significance of Isoxazole (B147169) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural arrangement imparts a unique combination of electronic properties and steric profiles, making the isoxazole ring a valuable component in the design of functional molecules. organic-chemistry.org In medicinal chemistry, the isoxazole moiety is recognized as a crucial pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.net

The inclusion of an isoxazole ring in a molecule can enhance its pharmacological properties, such as efficacy and pharmacokinetic profile, while potentially reducing toxicity. organic-chemistry.orgresearchgate.net Consequently, isoxazole derivatives have been extensively investigated and have demonstrated a wide spectrum of biological activities. nih.govnih.gov These activities make them promising candidates in the discovery of new drugs for a variety of diseases. nih.gov For example, isoxazole-containing compounds are found in marketed drugs with applications ranging from anti-inflammatory to antipsychotic and anticonvulsant therapies. researchgate.net The ongoing research into novel synthetic methods, including green chemistry approaches and transition metal-catalyzed reactions, continues to expand the library of accessible isoxazole derivatives for screening and development. nih.govnih.gov

| Biological Activity | Therapeutic Potential |

|---|---|

| Anticancer | Development of therapies for various cancers. organic-chemistry.orgnih.gov |

| Antimicrobial | Treatment of bacterial and fungal infections. organic-chemistry.orgnih.gov |

| Anti-inflammatory | Management of inflammatory disorders. nih.gov |

| Neuroprotective | Potential treatments for neurodegenerative diseases. nih.gov |

| Antiviral | Development of agents against viral infections. organic-chemistry.org |

| Antitubercular | Treatment of tuberculosis. researchgate.net |

The Isocyanate Functional Group: Fundamental Reactivity and Synthetic Prominence

The isocyanate functional group, with the formula R−N=C=O, is characterized by its high electrophilicity, making it extremely reactive toward a wide range of nucleophiles. wikipedia.org This reactivity is central to its prominence in synthetic chemistry, particularly in the production of polymers like polyurethanes. wikipedia.org The reaction between an isocyanate and an alcohol yields a urethane (B1682113) linkage, which is the foundational bond in all polyurethane materials. wikipedia.org

Isocyanates are key intermediates in organic synthesis because they provide a reliable pathway to several important classes of compounds. nih.govnih.gov The most common method for their production involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent. wikipedia.org Once formed, the isocyanate can be readily transformed. Its reaction with water produces an unstable carbamic acid that decomposes to a primary amine and carbon dioxide, a reaction famously exploited to create polyurethane foams. wikipedia.org When reacted with primary or secondary amines, isocyanates form urea (B33335) derivatives. nih.govnih.gov This versatility allows chemists to use isocyanates as building blocks for a diverse array of molecular structures, from simple organic molecules to complex polymers and pharmaceuticals. nih.gov

| Nucleophile | Reactant | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alcohol | R'-OH | Urethane (Carbamate) | Polyurethanes, Carbamates nih.govwikipedia.org |

| Amine | R'-NH₂ | Urea | Polyureas, Urea Derivatives nih.govnih.gov |

| Water | H₂O | Amine + CO₂ | Primary Amines, Foaming Agent nih.govwikipedia.org |

| Carboxylic Acid | R'-COOH | Amide | Amides wikipedia.org |

Research Trajectories and Academic Relevance of 3,5-Dimethylisoxazol-4-yl Isocyanate

While the 3,5-dimethylisoxazole (B1293586) scaffold is a subject of significant academic and pharmaceutical research, dedicated studies focusing on the isolation and characterization of this compound itself are not prominent in the scientific literature. Its academic relevance is primarily understood through its role as a highly useful, yet transient, synthetic intermediate.

The most established and versatile method for preparing an isocyanate from a carboxylic acid is the Curtius rearrangement. nih.govnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov Therefore, this compound can be readily generated in situ from 3,5-dimethylisoxazole-4-carboxylic acid via the corresponding acyl azide. nih.govnrochemistry.com

The research trajectory for this compound is thus focused on its application as a reactive building block for synthesizing more complex molecules that incorporate the 3,5-dimethylisoxazole unit. By generating the isocyanate in the presence of a nucleophile (such as an amine or alcohol), chemists can efficiently create a variety of urea and carbamate (B1207046) derivatives. nih.govnrochemistry.com This strategy is particularly relevant given the discovery that molecules containing the 3,5-dimethylisoxazole core act as potent inhibitors of biologically important targets, such as bromodomains (e.g., BRD4), which are implicated in cancer. nih.gov The isocyanate provides a direct chemical handle to link the bioactive 3,5-dimethylisoxazole scaffold to other molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs.

| Core Structure Type | Potential Synthetic Linkage via Isocyanate | Therapeutic Area of Interest |

|---|---|---|

| Phenyl-3,5-dimethylisoxazoles | Urea or Carbamate | Epigenetics (Bromodomain Inhibition) nih.gov |

| Diaryl Ureas | Urea | Oncology (Kinase Inhibition) nih.govasianpubs.org |

| Substituted Benzamides | Urea or Carbamate | Various (as building blocks) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-isocyanato-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-6(7-3-9)5(2)10-8-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQYAGYVYNMYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371243 | |

| Record name | 4-Isocyanato-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131825-41-7 | |

| Record name | 4-Isocyanato-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisoxazole-4-isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylisoxazol 4 Yl Isocyanate and Key Precursors

Synthetic Routes to the 3,5-Dimethylisoxazole (B1293586) Nucleus

The formation of the 3,5-dimethylisoxazole ring is the foundational step in the synthesis of the target isocyanate. Both classical and modern green chemistry approaches are utilized to efficiently construct this heterocyclic core.

Classical Approaches: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine (B1172632)

The most traditional and widely employed method for synthesizing the 3,5-dimethylisoxazole nucleus is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically acetylacetone (B45752) (2,4-pentanedione), and hydroxylamine. This reaction proceeds through a well-established mechanism.

The process begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of acetylacetone. This is typically followed by the formation of an oxime intermediate after the elimination of a water molecule. The subsequent step involves an intramolecular cyclization, where the oxime's hydroxyl group attacks the remaining carbonyl carbon, leading to a five-membered ring intermediate. A final dehydration step then occurs, resulting in the formation of the stable, aromatic 3,5-dimethylisoxazole ring. The reaction is often catalyzed by an acid or base.

Reaction Scheme: Classical Synthesis of 3,5-Dimethylisoxazole

| Reactant 1 | Reactant 2 | Product | Key Steps |

|---|

Emerging Green Chemistry Advancements: Deep Eutectic Solvents in Isoxazole (B147169) Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. Deep Eutectic Solvents (DESs) have emerged as a promising alternative to conventional volatile organic solvents. DESs are mixtures of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, and a hydrogen bond donor (HBD), like urea (B33335), which form a liquid with a significantly lower melting point than the individual components.

These solvents are attractive due to their low volatility, low flammability, biodegradability, and potential for recyclability. In the context of isoxazole synthesis, DESs can function as both the reaction medium and a catalyst, promoting the condensation of 1,3-dicarbonyl compounds with hydroxylamine under milder conditions and often with improved yields. The use of a choline chloride:urea (1:2 molar ratio) mixture has been reported for the synthesis of various isoxazole derivatives, representing a significant step towards more sustainable chemical manufacturing.

Pathways to 3,5-Dimethylisoxazol-4-yl Isocyanate Precursors

Once the 3,5-dimethylisoxazole core is synthesized, the next stage involves introducing appropriate functional groups at the 4-position, which serve as direct precursors to the isocyanate. The two primary precursors are the corresponding amine (3,5-dimethyl-4-isoxazolamine) and sulfonyl derivatives.

Preparation of 3,5-Dimethyl-4-isoxazolamine via Reduction Methods

The synthesis of 3,5-dimethyl-4-isoxazolamine is a key step, as the amino group can be directly converted to an isocyanate. A common and effective strategy to introduce an amino group at the 4-position of the isoxazole ring is through a nitration-reduction sequence.

First, 3,5-dimethylisoxazole is subjected to nitration. Research has shown that using nitrating agents such as tetramethylammonium (B1211777) nitrate (B79036) in triflic anhydride (B1165640) can selectively introduce a nitro group at the C4 position, yielding 3,5-dimethyl-4-nitroisoxazole (B73060) with high efficiency (e.g., 96% isolated yield). semanticscholar.org Following the successful nitration, the nitro group is reduced to a primary amine. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl, or Fe in acetic acid).

Synthesis of Related Isoxazole-4-sulfonyl Derivatives, e.g., 3,5-Dimethylisoxazole-4-sulfonyl Chloride

An alternative precursor strategy involves the synthesis of sulfonyl derivatives. 3,5-Dimethylisoxazole-4-sulfonyl chloride is a valuable intermediate for creating sulfonamides and other related compounds. This precursor is synthesized via electrophilic substitution on the electron-rich isoxazole ring. The presence of two electron-donating methyl groups at the 3- and 5-positions increases the electron density at the 4-position, facilitating sulfochlorination. nih.gov

The reaction is typically carried out by treating 3,5-dimethylisoxazole with an excess of chlorosulfonic acid (ClSO₃H). The reaction mixture is heated to drive the reaction to completion. Upon completion, the mixture is carefully quenched with ice water, causing the product, 3,5-dimethylisoxazole-4-sulfonyl chloride, to precipitate as a solid which can then be isolated by filtration.

Summary of Precursor Syntheses

| Precursor | Starting Material | Key Reagents | Typical Yield |

|---|---|---|---|

| 3,5-Dimethyl-4-nitroisoxazole | 3,5-Dimethylisoxazole | Tetramethylammonium nitrate / Triflic anhydride | ~96% semanticscholar.org |

| 3,5-Dimethyl-4-isoxazolamine | 3,5-Dimethyl-4-nitroisoxazole | H₂, Pd/C or SnCl₂, HCl | High |

Chemical Conversions to Form the Isocyanate Moiety on the 3,5-Dimethylisoxazole Scaffold

The final and most critical transformation is the conversion of a precursor functional group at the 4-position into the highly reactive isocyanate moiety.

The most versatile and widely used method for this conversion starting from a carboxylic acid is the Curtius rearrangement. nih.govwikipedia.orgorganic-chemistry.orgrsc.orgmasterorganicchemistry.com This process begins with the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid. This carboxylic acid can be prepared by the hydrolysis of its corresponding ester, ethyl 3,5-dimethylisoxazole-4-carboxylate. chemicalbook.com The carboxylic acid is then converted into an acyl azide (B81097), typically by reacting an activated form (like the acyl chloride) with an azide salt (e.g., sodium azide).

Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form the target this compound. wikipedia.orgorganic-chemistry.org This rearrangement proceeds with complete retention of the migrating group's configuration. The resulting isocyanate is a stable, isolable compound that serves as a versatile building block for further synthesis.

An alternative, though often less desirable due to reagent toxicity, is the reaction of the precursor amine, 3,5-dimethyl-4-isoxazolamine, with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This reaction directly converts the amino group into the isocyanate.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylisoxazol 4 Yl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.

The reaction between isocyanates and primary or secondary amines is a robust and widely utilized method for the synthesis of substituted ureas. nih.gov In the case of 3,5-dimethylisoxazol-4-yl isocyanate, its reaction with an amine nucleophile proceeds via nucleophilic addition to yield the corresponding N,N'-substituted urea (B33335) derivative. This transformation involves the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the isocyanate. asianpubs.orgresearchgate.net

The general reaction is as follows:

Reaction Scheme: Formation of a urea derivative from this compound and an amine.

This reaction is typically efficient and proceeds readily, often at ambient temperatures, without the need for toxic reagents like phosgene (B1210022), which is traditionally used in urea synthesis. nih.govgoogle.com The resulting urea derivatives incorporate the 3,5-dimethylisoxazolyl moiety, a structural motif found in various biologically active compounds.

Table 1: Examples of Urea Derivatives from this compound and Various Amine Nucleophiles

| Amine Nucleophile (R-NH₂) | Product Name | Product Structure |

|---|---|---|

| Aniline | 1-(3,5-dimethylisoxazol-4-yl)-3-phenylurea |  |

| Butylamine | 1-butyl-3-(3,5-dimethylisoxazol-4-yl)urea |  |

| Diethylamine | 1,1-diethyl-3-(3,5-dimethylisoxazol-4-yl)urea |  |

The reactivity of the isocyanate group is rooted in its electronic structure. The central carbon atom is bonded to two highly electronegative atoms (nitrogen and oxygen), which results in a significant partial positive charge on the carbon, making it a strong electrophile. Nucleophilic attack occurs at this carbon. The mechanism for the formation of ureas from isocyanates and amines involves the lone pair of electrons on the amine's nitrogen atom attacking the carbonyl carbon of the isocyanate. organic-chemistry.org This leads to the formation of a zwitterionic intermediate, which quickly rearranges through a proton transfer from the nitrogen to the isocyanate's nitrogen atom, yielding the stable urea product. nih.gov

Electronic and Steric Influences of the Isoxazole (B147169) Ring on Isocyanate Reactivity

The isoxazole ring directly attached to the isocyanate group exerts significant electronic and steric effects that modulate its reactivity.

Electronic Effects : The isoxazole ring is an electron-rich aromatic system. mdpi.com Heterocyclic rings can act as electron-withdrawing groups, which can influence the reactivity of adjacent functional groups. mdpi.com This electron-withdrawing nature would increase the partial positive charge on the isocyanate's carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to isocyanates attached to simple alkyl groups.

Potential Reactivity Patterns of the Isoxazole Ring in Substituted Isocyanates

While the isocyanate group is generally the most reactive site for nucleophilic addition, the isoxazole ring itself possesses unique reactivity patterns. A key feature of isoxazoles is that they have the properties of an aromatic system but contain a weak nitrogen-oxygen (N-O) bond. researchgate.net This bond is a potential site for ring cleavage under specific reaction conditions. mdpi.comresearchgate.net

The stability of the isoxazole ring is generally high, allowing for manipulation of substituents on the ring without its degradation. researchgate.net However, it is susceptible to cleavage, particularly under reductive or basic conditions. researchgate.net For example, studies on the isoxazole ring in the drug leflunomide (B1674699) showed that it was stable at acidic and neutral pH but underwent decomposition and ring-opening at a basic pH of 10. researchgate.net The rate of this decomposition increased with temperature. researchgate.net

Reductive cleavage of the N-O bond is a common transformation and can be achieved using various reagents, such as Raney nickel, LiAlH₄, or Mo(CO)₆. nih.gov Such cleavage reactions are synthetically valuable as they unmask difunctionalized compounds like β-hydroxyketones or γ-aminoalcohols. researchgate.netnih.gov Electron capture by the isoxazole ring can also trigger the dissociation of the O-N bond and subsequent ring opening. nsf.gov

Table 2: Potential Reactivity of the Isoxazole Ring Under Specific Conditions

| Condition/Reagent | Effect on Isoxazole Ring | Potential Product Type | Reference |

|---|---|---|---|

| Basic (e.g., pH 10) | N-O bond cleavage, ring opening | α-Cyanoenol or other open-chain products | researchgate.net |

| Reductive Hydrogenolysis (e.g., Raney Nickel) | Reductive N-O bond cleavage | γ-Aminoalcohols | nih.gov |

| Mo(CO)₆ | Reductive N-O bond cleavage | β-Hydroxyketones | nih.gov |

| Electron Capture | O-N bond dissociation, ring opening | Diradical neutral structures | nsf.gov |

Strategic Applications in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate for Pharmaceutical and Agrochemical Scaffolds

3,5-Dimethylisoxazol-4-yl isocyanate is a highly reactive and versatile synthetic intermediate. The isocyanate functional group (-N=C=O) readily participates in nucleophilic addition reactions, making it an excellent precursor for a variety of important chemical linkages. This reactivity is the foundation of its utility in constructing diverse molecular architectures for both pharmaceutical and agrochemical applications. solubilityofthings.comchemimpex.com

The primary reactions of this compound involve its interaction with nucleophiles such as amines, alcohols, and thiols. These reactions lead to the formation of urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. These functional groups are prevalent in a vast number of biologically active compounds. For instance, the reaction with a primary or secondary amine yields a substituted urea, a common motif in many drug candidates. ias.ac.inbeilstein-journals.orgorganic-chemistry.orgasianpubs.org Similarly, reaction with an alcohol produces a carbamate, another key functional group in medicinal chemistry.

The versatility of this intermediate is further enhanced by the stability of the 3,5-dimethylisoxazole (B1293586) ring, which can withstand a variety of reaction conditions. This allows for the incorporation of the isoxazole (B147169) moiety into complex molecules without degradation. The 3,5-dimethylisoxazole core itself is not merely a passive scaffold; it often plays a crucial role in the biological activity of the final compound, acting as a bioisostere or participating in key binding interactions with biological targets. solubilityofthings.comchemimpex.com

In the agrochemical sector, isoxazole derivatives are utilized in the formulation of herbicides and pesticides. chemimpex.com The ability of this compound to readily form stable derivatives makes it a valuable tool for creating new crop protection agents with improved efficacy and environmental profiles.

The following table summarizes the key reactions of this compound, highlighting its role as a versatile synthetic intermediate.

| Nucleophile | Resulting Linkage | Product Class | Significance |

| Amine (R-NH₂) | Urea | N,N'-disubstituted ureas | Common in pharmaceuticals |

| Alcohol (R-OH) | Carbamate | Carbamates | Found in various bioactive molecules |

| Thiol (R-SH) | Thiocarbamate | Thiocarbamates | Used in drug and agrochemical synthesis |

Design and Synthesis of Biologically Active Compounds Incorporating the 3,5-Dimethylisoxazol-4-yl Moiety

The 3,5-dimethylisoxazole moiety is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to engage in specific interactions with biological targets. This scaffold has been successfully integrated into molecules targeting a range of diseases, from cancer to metabolic disorders and neurodegenerative diseases.

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a significant target in cancer therapy. BRD4 plays a critical role in the regulation of gene transcription, and its inhibition has shown promise in treating various cancers. nih.govnih.gov The 3,5-dimethylisoxazole moiety has been instrumental in the development of potent BRD4 inhibitors. nih.govnih.govfrontiersin.org

The 3,5-dimethylisoxazole group acts as a mimic of the acetylated lysine (B10760008) (KAc) residue that is recognized by the bromodomain. frontiersin.org This allows molecules containing this moiety to bind to the active site of BRD4, competitively inhibiting its interaction with acetylated histones and thereby downregulating the expression of oncogenes such as c-Myc. nih.gov

Several research groups have designed and synthesized series of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors. For example, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were developed, with some compounds showing potent inhibitory activity against BRD4 at sub-micromolar concentrations. frontiersin.org Molecular docking studies have confirmed that the 3,5-dimethylisoxazole moiety fits snugly into the acetylated lysine binding pocket of BRD4, forming key hydrogen bonding interactions with residues such as Asn140. nih.govfrontiersin.org

The table below presents some examples of 3,5-dimethylisoxazole-containing compounds and their reported inhibitory activities against BRD4.

| Compound | Target | IC₅₀ (μM) | Cell Line | Antiproliferative IC₅₀ (μM) |

| 11d | BRD4 | 0.55 | MV4-11 | 0.19 |

| 11e | BRD4 | 0.86 | MV4-11 | 0.32 |

| 11f | BRD4 | 0.80 | MV4-11 | 0.12 |

| 11h | BRD4(1) | 0.027 | HL-60 | 0.120 |

| 11h | BRD4(2) | 0.180 | MV4-11 | 0.09 |

| DDT26 | BRD4 | 0.237 | TNBC cells | Significant |

Data compiled from multiple sources. nih.govnih.govfrontiersin.org

The isoxazole scaffold has also been explored for its potential in modulating metabolic pathways, including the regulation of insulin (B600854) secretion. While research specifically on the 3,5-Dimethylisoxazol-4-yl moiety in this context is emerging, studies on related 3,5-disubstituted isoxazoles have shown promising results. nih.gov

A family of neurogenic 3,5-disubstituted isoxazoles, referred to as Isx, has been identified to increase the expression of neurogenic differentiation 1 (NeuroD1), a transcription factor crucial for both neuronal and pancreatic β-cell differentiation and insulin gene transcription. nih.gov Treatment of human cadaveric islets and MIN6 pancreatic β-cells with Isx led to an increase in the expression and secretion of insulin. nih.gov This suggests that the isoxazole core can serve as a scaffold for the development of agents that enhance β-cell function.

Furthermore, some 3,5-diarylisoxazole derivatives have been designed and synthesized as novel anti-hyperglycemic and lipid-lowering agents. nih.gov These compounds exhibited promising in vivo anti-hyperglycemic activity in various diabetic rat and mice models. Mechanistic studies revealed that their anti-diabetic activity is mediated through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. nih.gov

These findings highlight the potential of incorporating the 3,5-dimethylisoxazole moiety into scaffolds designed to target metabolic disorders like diabetes. The isoxazole ring can be a key pharmacophore for interacting with proteins involved in insulin signaling and secretion pathways.

β-Secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it is a key enzyme in the production of amyloid-β peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients. acs.org The development of small molecule inhibitors of BACE-1 is a major focus of Alzheimer's research.

While direct examples of this compound being used in the synthesis of BACE-1 inhibitors are not extensively documented, the related isoxazoline (B3343090) scaffold has been successfully incorporated into potent BACE-1 inhibitors. nih.gov Researchers have designed and synthesized novel BACE-1 inhibitors containing bicyclic isoxazoline carboxamides as a key ligand. Some of these inhibitors have displayed low nanomolar inhibitory constants (Ki) against BACE-1. nih.gov

X-ray crystallography of these inhibitors bound to the active site of BACE-1 has revealed that the isoxazoline heterocycle engages in significant van der Waals interactions within the enzyme's binding pocket. nih.gov This demonstrates the utility of the isoxazole and its reduced forms as important structural motifs for achieving potent BACE-1 inhibition. The 3,5-dimethylisoxazole moiety, with its specific substitution pattern, could be strategically employed to optimize these interactions and enhance the potency and selectivity of BACE-1 inhibitors. The development of BACE-1 inhibitors often involves molecular hybridization, combining fragments of known active compounds, and the 3,5-dimethylisoxazole moiety represents a valuable fragment for such strategies. nih.gov

Exploration of Stereoselective Syntheses Leveraging Isoxazole Derivatives (e.g., chiral center formation)

The development of stereoselective synthetic methods is crucial in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. Isoxazole derivatives have proven to be valuable intermediates in stereoselective synthesis, enabling the formation of chiral centers with high enantiomeric excess.

One notable approach is the chemoenzymatic synthesis of chiral isoxazole derivatives. acs.org For example, the enantiomers of a potent β2-adrenergic stimulant containing an isoxazole ring were synthesized with high enantiomeric excess using enzyme-catalyzed transformations. An alcohol dehydrogenase was used for the stereoselective reduction of a ketone to produce one enantiomer, while a lipase (B570770) was employed for the kinetic resolution of a racemic bromohydrin to obtain the other. acs.org

Another strategy involves chirality transfer from a chiral starting material to the final isoxazole product. Chiral isoxazoles can be synthesized from O-propargylic oximes, where the chirality of the starting material is retained throughout the reaction sequence. rsc.org This method allows for the predictable formation of a specific enantiomer of the isoxazole derivative.

These examples demonstrate that the isoxazole scaffold can be effectively utilized in asymmetric synthesis. The development of such stereoselective routes is essential for the preparation of enantiomerically pure isoxazole-containing drug candidates, allowing for a more precise evaluation of their pharmacological properties and a reduction in potential off-target effects. The ability to introduce chiral centers adjacent to or as part of the isoxazole ring system expands the chemical space accessible to medicinal chemists and enhances the potential for discovering novel and more effective therapeutic agents.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Elucidating Molecular Structure and Dynamics

Spectroscopic methodologies are fundamental in confirming the identity and purity of 3,5-Dimethylisoxazol-4-yl isocyanate, offering a window into its atomic-level organization and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For the parent compound, 3,5-dimethylisoxazole (B1293586), the proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide foundational data for understanding the electronic environment of the isoxazole (B147169) core. In deuterated chloroform (B151607) (CDCl₃), the methyl protons at the 3- and 5-positions of 3,5-dimethylisoxazole typically appear as distinct singlets, with their precise chemical shifts influenced by the anisotropic effects of the heterocyclic ring. The hydrogen atom at the 4-position also gives rise to a characteristic signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 3-CH₃ | 2.3 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Isocyanate) | 120 - 130 |

| C3 | ~160 |

| C4 | 110 - 120 |

| C5 | ~170 |

| 3-CH₃ | 10 - 15 |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. The most prominent and characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹. researchgate.net

Other significant vibrational modes include the C=N and C=C stretching vibrations of the isoxazole ring, which are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl groups will be observed around 2900-3000 cm⁻¹. The symmetric stretching of the isocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N=C=O asymmetric stretch | 2250 - 2280 | Strong, Sharp |

| C=N stretch (isoxazole) | 1600 - 1650 | Medium |

| C=C stretch (isoxazole) | 1400 - 1500 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight of 138.12 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The isocyanate group is a potential site for initial fragmentation, leading to the loss of CO (28 Da) or the entire NCO radical (42 Da). Cleavage of the isoxazole ring is another likely fragmentation pathway, which can result in a variety of smaller, stable ions. Analysis of the fragmentation pattern provides valuable information for confirming the molecular structure. While a specific experimental mass spectrum for this compound is not widely published, the NIST Chemistry WebBook provides mass spectral data for the related compound, 3,5-Dimethylisoxazole-4-carboxylic acid, which can offer some comparative insights into the stability of the substituted isoxazole ring. nist.govnist.gov

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a powerful lens through which to examine the electronic structure, geometry, and reactivity of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry of the Isoxazole Core and Derivatives

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of organic molecules. DFT calculations can be employed to optimize the molecular geometry of this compound, providing precise bond lengths and angles. These calculations can also determine the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For isoxazole derivatives, DFT studies have been used to understand their electronic structure and to rationalize their observed chemical behavior.

Computational Prediction of Reaction Mechanisms and Energetics

Theoretical modeling is invaluable for mapping out potential reaction pathways and understanding the energetics involved. For this compound, computational methods can be used to model its reactions, such as nucleophilic additions to the isocyanate group or cycloaddition reactions.

By calculating the transition state energies and the energies of intermediates and products, a detailed picture of the reaction mechanism can be constructed. This allows for the prediction of the most favorable reaction pathways and the rationalization of experimentally observed product distributions. Such computational studies on related isoxazole systems have provided significant understanding of their reactivity and have guided synthetic efforts.

Integration with Chemoinformatics and Machine Learning for Retrosynthesis Prediction

Modern retrosynthesis platforms leverage sophisticated algorithms to deconstruct a target molecule into simpler, commercially available starting materials. engineering.org.cnthe-scientist.com These tools can be broadly categorized into template-based, template-free, and semi-template-based models. chemrxiv.org Template-based approaches rely on a vast library of expert-coded reaction rules, while template-free models, often based on neural machine translation architectures, treat retrosynthesis as a language translation problem, converting a product's molecular representation (like SMILES) into its reactants. chemrxiv.orgarxiv.org

The table below illustrates how different AI retrosynthesis platforms might prioritize potential disconnection strategies for the target molecule. The confidence score represents the model's calculated likelihood of success for the proposed transformation.

Table 1: Illustrative Retrosynthesis Disconnection Predictions for this compound

| Rank | Precursor | Transformation | AI Platform Example | Confidence Score |

|---|---|---|---|---|

| 1 | 3,5-Dimethylisoxazole-4-carbonyl azide (B81097) | Curtius Rearrangement | SYNTHIA™ | 0.95 |

| 2 | 3,5-Dimethylisoxazole-4-carboxamide | Hofmann Rearrangement | IBM RXN | 0.88 |

| 3 | 3,5-Dimethylisoxazole-4-carboxylic acid | Schmidt Reaction | AiZynthFinder | 0.82 |

Once a key transformation like the Curtius rearrangement is proposed, machine learning models are further employed to predict optimal reaction conditions. These models are trained on millions of reaction examples and can suggest the most suitable solvent, temperature, and catalyst for a given transformation with high accuracy. nih.govacs.org For the conversion of 3,5-dimethylisoxazole-4-carbonyl azide, the model would likely predict thermal or photochemical conditions in an inert solvent.

The performance of these predictive models is a critical area of research. Accuracy is often measured by how frequently the model's top-ranked prediction matches the experimentally validated reaction. The table below provides a hypothetical comparison of different machine learning architectures for predicting the correct reactants in single-step retrosynthesis tasks, a common benchmark in the field.

Table 2: Hypothetical Performance of Machine Learning Models on Single-Step Retrosynthesis Prediction

| Model Architecture | Training Dataset Size (Reactions) | Top-1 Accuracy (%) | Top-5 Accuracy (%) | Reference |

|---|---|---|---|---|

| Template-Based (Neural Network) | ~1 Million | 50.1 | 75.3 | nih.gov |

| Template-Free (Transformer) | ~3 Million | 52.8 | 80.1 | chemcopilot.com |

Future Research Directions and Emerging Paradigms

Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of synthesizing 3,5-Dimethylisoxazol-4-yl isocyanate and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. mdpi.com Current methodologies often face challenges such as long reaction times, harsh conditions, and the use of hazardous reagents like phosgene (B1210022) for isocyanate synthesis. mdpi.comrsc.org Consequently, a primary research goal is the development of innovative synthetic routes that are not only more efficient but also environmentally benign.

Key areas of exploration include:

Ultrasound-Assisted Synthesis: Sonochemical methods have emerged as a promising eco-friendly alternative, offering enhanced reaction efficiency, reduced energy consumption, and improved yields for isoxazole (B147169) synthesis. mdpi.com Applying ultrasonic irradiation to the synthesis of the 3,5-dimethylisoxazole (B1293586) core or the isocyanate functionalization step could significantly shorten reaction times and minimize byproduct formation. mdpi.com

Green Catalysis: The use of recyclable, heterogeneous catalysts, or even metal-free catalytic systems, aligns with sustainable chemistry principles. mdpi.comnih.gov Research into novel catalysts for the cycloaddition reactions that form the isoxazole ring or for phosgene-free routes to the isocyanate group is a critical direction. rsc.orgnih.gov For instance, developing catalytic processes that utilize CO2 or its derivatives as a C1 source for the isocyanate group would represent a major advancement in sustainability.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to flow processes could overcome many limitations of batch production, particularly in handling reactive intermediates.

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly atom-economical and efficient. mdpi.com Designing novel MCRs that assemble the this compound scaffold or its immediate derivatives from simple, readily available starting materials is a significant area for future synthetic innovation. mdpi.com

| Methodology | Key Advantages | Research Focus |

|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. mdpi.com | Application to key steps in isoxazole and isocyanate formation. |

| Green Catalysis | Use of recyclable catalysts, avoidance of toxic metals, phosgene-free routes. rsc.orgnih.gov | Development of heterogeneous or metal-free catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Transitioning batch syntheses to continuous flow systems. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. mdpi.com | Designing new one-pot syntheses for the target scaffold. |

Elucidation of Novel Reactivity Profiles and Catalytic Transformations

The isocyanate group of this compound is a highly reactive electrophilic handle, readily participating in addition reactions with a wide range of nucleophiles. While its reactions with amines and alcohols to form ureas and carbamates are well-established, there is a vast, underexplored landscape of its chemical reactivity. Future research will focus on uncovering novel transformations and employing catalysis to control and expand its synthetic utility.

A key emerging area is the use of transition-metal catalysis to mediate novel reactions involving the isocyanate moiety. For instance, cobalt(III)-catalyzed C-H bond amidation using isocyanates has been demonstrated as a step- and atom-economic strategy for preparing amides. nih.gov Applying such methodologies to this compound could provide direct access to a new class of isoxazole-containing amides. Furthermore, exploring catalytic cycloaddition reactions beyond simple [3+2] cycloadditions for the isoxazole ring formation could lead to novel fused heterocyclic systems with unique properties. semanticscholar.org

Another avenue of research involves leveraging the isoxazole ring itself. The weak N-O bond within the isoxazole ring is susceptible to cleavage under certain conditions, which can be exploited for synthetic transformations. rsc.org Investigating the catalytic ring-opening and rearrangement reactions of derivatives formed from this compound could provide pathways to complex, non-aromatic heterocyclic structures that are otherwise difficult to access.

Advanced Design of Molecules with Targeted Biological Functions based on the Isoxazole-Isocyanate Scaffold

The isoxazole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgrsc.orgresearchgate.netresearchgate.net The this compound fragment serves as an ideal starting point for generating libraries of new chemical entities for drug discovery. The isocyanate group provides a convenient attachment point to link the bioactive isoxazole core to other pharmacophores or targeting moieties. broadinstitute.orgnih.gov

Future research will focus on the rational design of molecules with highly specific biological targets. This involves:

Hybrid Molecule Design: Creating hybrid molecules by reacting this compound with other known bioactive agents (e.g., kinase inhibitors, natural products) to develop multi-targeted therapies or compounds with enhanced potency and selectivity. mdpi.com

Target-Specific Library Synthesis: Designing and synthesizing focused libraries of urea (B33335), carbamate (B1207046), and thiocarbamate derivatives to screen against specific biological targets, such as heat shock protein 90 (Hsp90), cyclooxygenase (COX) enzymes, or various protein kinases. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): Using the 3,5-dimethylisoxazole core as a starting fragment and elaborating its structure based on screening hits to optimize interactions with a protein's binding site. The isocyanate allows for rapid and diverse "growing" of the fragment.

| Target Class | Therapeutic Area | Design Strategy | Reference |

|---|---|---|---|

| Protein Kinases | Oncology, Inflammation | Urea derivatives mimicking hinge-binding motifs. | researchgate.net |

| Hsp90 | Oncology | Design of isoxazole-amides targeting the ATP-binding site. | nih.govnih.gov |

| COX Enzymes | Inflammation, Pain | Synthesis of isoxazole-carboxamides as selective inhibitors. | nih.gov |

| Microbial Enzymes | Infectious Diseases | Hybrid molecules combining isoxazole with other antimicrobial scaffolds. | mdpi.comnih.govresearchgate.net |

Synergistic Approaches Combining Experimental and Computational Chemistry in Discovery Processes

The integration of computational chemistry with experimental synthesis is a powerful paradigm that is set to revolutionize the discovery process for new molecules derived from this compound. This synergistic approach allows for the rapid and cost-effective design and evaluation of new compounds before their physical synthesis.

Future research will increasingly rely on:

Molecular Docking: In silico docking studies will be used to predict the binding modes and affinities of designed isoxazole derivatives within the active sites of target proteins. nih.gov This allows for the prioritization of compounds for synthesis that are most likely to be active, saving significant time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interactions predicted by docking. nih.gov This is crucial for understanding the true nature of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models that correlate the chemical structures of a series of isoxazole derivatives with their biological activity, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Virtual Screening: Large virtual libraries of potential derivatives of this compound can be computationally screened against a biological target to identify promising initial hits for further development. nih.gov

By combining the predictive power of computational methods with the practical validation of experimental synthesis and biological testing, the development of novel functional molecules based on the isoxazole-isocyanate scaffold can be significantly accelerated, paving the way for new discoveries in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3,5-dimethylisoxazol-4-yl isocyanate, and how can reaction efficiency be optimized?

- Answer: A modified procedure for synthesizing derivatives involves reacting this compound with alcohols (e.g., prenol) under mild conditions. Key steps include stoichiometric control (1:1 molar ratio of isocyanate to alcohol), solvent selection (e.g., dichloromethane), and recrystallization from hexanes/ethyl acetate to achieve high purity (83% yield). Monitoring reaction progress via TLC and optimizing pH/temperature minimizes side products .

Q. What safety protocols are critical when handling this compound?

- Answer: The compound is moisture-sensitive and poses inhalation, dermal, and ocular hazards. Key precautions include:

- Using inert atmospheres (e.g., nitrogen) during synthesis.

- Wearing OSHA-compliant respirators, nitrile gloves, and chemical-resistant lab coats.

- Storing in sealed containers under anhydrous conditions at 2–8°C.

Emergency measures: Flush eyes/skin with water for ≥15 minutes upon exposure and avoid ignition sources due to flammability .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Answer:

- IR spectroscopy: Identifies isocyanate (N=C=O) stretching at ~2200–2270 cm⁻¹ and isoxazole ring vibrations (C=N, C-O) at 1600–1500 cm⁻¹.

- ¹H NMR: Methyl groups on the isoxazole ring appear as singlets at δ 2.2–2.4 ppm.

- Mass spectrometry (EI): Molecular ion peaks (e.g., m/z 140 for the parent compound) and fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can this compound be utilized to synthesize heterocyclic compounds with pharmacological potential?

- Answer: The isocyanate reacts with amines or alcohols to form urea/carbamate derivatives, which are precursors for bioactive heterocycles. For example:

- Antiviral agents: Coupling with aryl amines yields pyrimidinediones (e.g., 9w and 9x derivatives) showing HIV-1 reverse transcriptase inhibition (IC₅₀ < 1 µM). Structural optimization involves modifying substituents on the phenyl ring to enhance binding affinity .

- Kinase inhibitors: Alkylation of oxindoles with bromoacetates generates BRD4 inhibitors (e.g., WO 2014173241), where the isoxazole moiety improves solubility and target selectivity .

Q. What mechanistic insights explain the reactivity of this compound in forming metal complexes for hepatoprotection?

- Answer: The sulfur atom in isoxazole-thiol derivatives (e.g., 1,2-bis[sulfanylmethyl(3,5-dimethylisoxazol-4-yl)]ethane) coordinates with Pd(II) or Cu(I) ions, forming stable complexes. Key evidence:

- IR: Metal-sulfur bonds (Pd-S at 334 cm⁻¹; Cu-S at 320 cm⁻¹).

- Elemental analysis: Ligand-metal ratios (1:1 for Pd; 1:2 for Cu).

These complexes mimic S-adenosylmethionine (SAM), enhancing glutathione synthesis and reducing oxidative liver damage in vitro .

Q. How can contradictions in synthetic yields be addressed when using this compound in multicomponent reactions (MCRs)?

- Answer: Discrepancies arise from competing pathways (e.g., hydrolysis vs. nucleophilic addition). Strategies include:

- Solvent control: Polar aprotic solvents (DMF, THF) favor MCRs by stabilizing intermediates.

- Catalytic additives: KI or K₂CO₃ accelerates alkylation of oxindoles (60–41% yield variance depends on steric hindrance and leaving-group ability) .

- In situ monitoring: Real-time NMR or HPLC tracks intermediate formation to optimize reaction quench points .

Q. What toxicological evaluations are essential for derivatives of this compound in food/flavor applications?

- Answer: Subchronic and genetic toxicity studies are critical. For example:

- Subchronic toxicity: 90-day rodent studies assess organ weights, hematology, and histopathology (NOAEL > 100 mg/kg/day for S6821/S7958 derivatives).

- AMES test: Evaluates mutagenicity via Salmonella typhimurium strains TA98/TA100.

- Chromosomal aberration assays: Confirm clastogenicity thresholds for regulatory compliance (e.g., FEMA GRAS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.